molecular formula C7H13NS B1609517 (S)-(+)-2-Hexyl isothiocyanate CAS No. 737000-96-3

(S)-(+)-2-Hexyl isothiocyanate

Cat. No.: B1609517
CAS No.: 737000-96-3
M. Wt: 143.25 g/mol
InChI Key: GCZWLZBNDSJSQF-ZETCQYMHSA-N
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Description

(S)-(+)-2-Hexyl isothiocyanate is an organic compound belonging to the isothiocyanate family It is characterized by the presence of a hexyl group attached to the isothiocyanate functional group (-N=C=S)

Mechanism of Action

Target of Action

Isothiocyanates, including (S)-(+)-2-Hexyl isothiocyanate, govern many intracellular targets, including cytochrome P 450 (CYP) enzymes and proteins involved in antioxidant response . These targets play a crucial role in various biological processes, including tumorigenesis, apoptosis, cell cycle regulation, and metastasis .

Mode of Action

The isothiocyanate moiety (−N=C=S), a functional group formed by substituting the oxygen in the isocyanate group with sulfur, forms hydroxyl bonds with sulfhydryl, hydroxy, and amine groups on targeted proteins . This interaction leads to various changes in the cellular environment, contributing to the compound’s antimicrobial, anti-inflammatory, and anticancer properties .

Biochemical Pathways

Upon tissue disruption, enzymatic hydrolysis of glucosinolates, the precursors of isothiocyanates, produces an unstable aglucone, which reacts rapidly to form indole-3-acetonitrile and indol-3-ylmethyl isothiocyanate . The isothiocyanate can then react with water, ascorbate, glutathione, amino acids, and other plant metabolites to produce a variety of physiologically active indole compounds . These compounds can affect various biochemical pathways, leading to downstream effects such as the modulation of cell signaling pathways related to oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis .

Pharmacokinetics

Isothiocyanates are absorbed in the gastrointestinal tract, particularly in the cecum and colon, after the intestinal microbiota processing . They are metabolized by glutathione S-transferase (GST) in the liver, with the glutathione conjugate of isothiocyanates undergoing further conversion to mercapturic acid . These ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact the bioavailability of isothiocyanates.

Result of Action

The molecular and cellular effects of isothiocyanates’ action include the inhibition of carcinogenic activation and induction of antioxidants , suppression of pro-inflammatory and cell proliferative signals , induction of cell cycle arrest and apoptosis , and inhibition of angiogenic and invasive signals related to metastasis .

Action Environment

The action, efficacy, and stability of isothiocyanates can be influenced by various environmental factors. For instance, the enzyme myrosinase in plants and the microflora in the gastrointestinal tract are responsible for the release of isothiocyanates from glucosinolates after physical damage to cruciferous vegetables (harvesting, cutting, or chewing) and after dietary ingestion, respectively . Therefore, the dietary and gut microbiota environment plays a significant role in the action of isothiocyanates.

Chemical Reactions Analysis

Types of Reactions: (S)-(+)-2-Hexyl isothiocyanate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert it into corresponding amines or thioureas.

    Substitution: It can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thioureas.

    Substitution: Corresponding substituted products, such as thioureas and carbamates.

Comparison with Similar Compounds

  • Allyl isothiocyanate
  • Benzyl isothiocyanate
  • Phenethyl isothiocyanate
  • Sulforaphane
  • Iberin

Comparison: (S)-(+)-2-Hexyl isothiocyanate is unique due to its specific hexyl group, which imparts distinct lipophilicity and reactivity compared to other isothiocyanates.

Properties

IUPAC Name

(2S)-2-isothiocyanatohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NS/c1-3-4-5-7(2)8-6-9/h7H,3-5H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZWLZBNDSJSQF-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426869
Record name (S)-(+)-2-HEXYL ISOTHIOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

737000-96-3
Record name (2S)-2-Isothiocyanatohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=737000-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-(+)-2-HEXYL ISOTHIOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-(+)-2-Hexyl isothiocyanate
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(S)-(+)-2-Hexyl isothiocyanate

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